molecular formula C13H9ClFN3S B11287576 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11287576
M. Wt: 293.75 g/mol
InChI Key: NUOUJXDEJHSEPG-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that combines an imidazole ring fused with a pyridine moiety. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, alkyl halides.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. It is known to act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to act on multiple molecular targets makes it a versatile compound in scientific research and drug development .

Properties

Molecular Formula

C13H9ClFN3S

Molecular Weight

293.75 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClFN3S/c14-9-3-1-4-10(15)8(9)7-19-13-17-11-5-2-6-16-12(11)18-13/h1-6H,7H2,(H,16,17,18)

InChI Key

NUOUJXDEJHSEPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(N2)C=CC=N3)F

Origin of Product

United States

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